Cyanoformamide vs. Cyanoformate: Divergent Alkynylation Products Under Nickel/Lewis Acid Catalysis
Cyanoformamide and cyanoformate exhibit divergent reactivity in nickel/Lewis acid-catalyzed additions to alkynes, leading to structurally distinct products [1]. Cyanoformamide adds across alkynes to yield β-cyano-substituted acrylamides, while cyanoformate yields β-cyano-substituted acrylates. Both transformations proceed with high stereoselectivity and regioselectivity, but the resulting functional group (amide vs. ester) dictates downstream synthetic utility and physicochemical properties [1].
| Evidence Dimension | Reaction Outcome in Alkyne Addition |
|---|---|
| Target Compound Data | β-Cyano-substituted acrylamides (C-CN amides) |
| Comparator Or Baseline | Cyanoformate: β-Cyano-substituted acrylates (C-CN esters) |
| Quantified Difference | Amide vs. Ester functional group; differential stability and reactivity for subsequent transformations |
| Conditions | Nickel/Lewis acid cooperative catalysis, alkyne addition |
Why This Matters
The amide product from cyanoformamide offers distinct hydrogen-bonding capacity and stability compared to the ester from cyanoformate, impacting solubility, metabolic stability, and further derivatization potential in medicinal chemistry applications.
- [1] Yasuhiro Hirata et al. Nickel/Lewis Acid-Catalyzed Cyanoesterification and Cyanocarbamoylation of Alkynes. J. Am. Chem. Soc. 2010, 132, 29, 10070–10077. View Source
